molecular formula C31H23N3O2 B11686937 2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one

2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B11686937
M. Wt: 469.5 g/mol
InChI Key: BXNSAJNTQIMRCI-PLRJNAJWSA-N
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Description

2-{[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes an indole moiety and a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3Z)-1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions One common synthetic route includes the condensation of 2-aminobenzophenone with isatoic anhydride to form the quinazolinone core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the indole or quinazolinone moieties.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted quinazolinone derivatives.

Scientific Research Applications

2-{[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a bioactive molecule.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Industry: It can be used in the synthesis of other complex organic molecules and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(3Z)-1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The indole and quinazolinone moieties can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one
  • **2-{[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one

Uniqueness

The uniqueness of 2-{[(3Z)-1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one lies in its specific substitution pattern and the presence of both indole and quinazolinone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C31H23N3O2

Molecular Weight

469.5 g/mol

IUPAC Name

2-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C31H23N3O2/c1-21-11-5-9-17-27(21)34-29(32-26-16-8-6-15-24(26)31(34)36)19-25-23-14-7-10-18-28(23)33(30(25)35)20-22-12-3-2-4-13-22/h2-19H,20H2,1H3/b25-19-

InChI Key

BXNSAJNTQIMRCI-PLRJNAJWSA-N

Isomeric SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C\4/C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=C4C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6

Origin of Product

United States

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